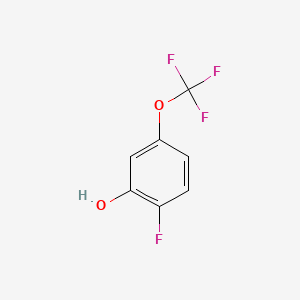

2-Fluoro-5-(trifluoromethoxy)phenol

描述

Significance of Fluorine and Fluorinated Moieties in Chemical Synthesis and Advanced Materials Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond impart a range of desirable characteristics. In medicinal chemistry, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing a drug's half-life and bioavailability.

Fluorinated groups such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are particularly influential. The trifluoromethyl group is known to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes. The trifluoromethoxy group, while less common, is gaining importance in the design of pharmaceuticals and agrochemicals. Both moieties can significantly impact a molecule's metabolic stability and binding affinity to biological targets.

In the field of advanced materials science, fluorination is key to creating polymers and other materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These fluorinated materials find applications in a wide array of technologies, from high-performance coatings to specialized electronic components.

Contextualization of Phenolic Compounds as Synthetic Intermediates

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a fundamental class of organic molecules. They are widespread in nature and serve as important precursors in the chemical industry for the synthesis of a vast range of products, including polymers, dyes, and pharmaceuticals. The hydroxyl group of a phenol (B47542) can be readily converted into other functional groups, making phenols versatile synthetic intermediates.

Furthermore, the aromatic ring of a phenol can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can tailor the molecule's properties for specific applications. The development of efficient methods for the synthesis and functionalization of phenolic compounds is an active area of research in organic chemistry.

Positioning of 2-Fluoro-5-(trifluoromethoxy)phenol within Contemporary Organic and Medicinal Chemistry Research

This compound, with its unique combination of a fluorine atom, a trifluoromethoxy group, and a phenolic hydroxyl group, represents a highly functionalized building block for organic synthesis. The presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring is expected to significantly influence its electronic properties, acidity, and lipophilicity.

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is a feature of several FDA-approved drugs, including Riluzole, used for amyotrophic lateral sclerosis. chemuniverse.com The combination of this group with a fluorine atom and a reactive phenolic hydroxyl group makes this compound a valuable starting material for the synthesis of novel bioactive compounds and advanced materials.

The synthesis of such a molecule would likely involve multi-step processes, potentially utilizing modern fluorination and trifluoromethoxylation techniques. Its availability from chemical suppliers indicates its utility as a research chemical, providing a platform for the exploration of new chemical space in drug discovery and materials science.

Chemical Compound Data

Below are tables detailing the properties of this compound and a related compound for reference.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 886498-03-9 | sigmaaldrich.com |

| Molecular Formula | C₇H₄F₄O₂ | sigmaaldrich.com |

| Molecular Weight | 196.1 g/mol | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Table 2: Properties of 2-Fluoro-5-(trifluoromethyl)phenol

| Property | Value | Source |

| CAS Number | 141483-15-0 | |

| Molecular Formula | FC₆H₃(CF₃)OH | |

| Molecular Weight | 180.10 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 146 °C | |

| Density | 1.436 g/mL at 25 °C |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRRYWGEQVWJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396451 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-03-9 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of 2 Fluoro 5 Trifluoromethoxy Phenol Transformations

Hydrolytic Pathways and Defluorination Mechanisms

The stability of the trifluoromethoxy (-OCF3) group generally renders compounds like 2-Fluoro-5-(trifluoromethoxy)phenol resistant to hydrolysis under typical conditions. beilstein-journals.orgnih.gov This contrasts sharply with the behavior of analogous trifluoromethylphenols (TFMPs), which can undergo spontaneous aqueous defluorination. rsc.orgchemrxiv.org Understanding the mechanisms of TFMP hydrolysis provides insight into why this compound is stable.

For trifluoromethylphenols (TFMPs), particularly those with the -CF3 group in the ortho or para position, spontaneous defluorination occurs in aqueous solutions. rsc.orgnih.gov The reaction proceeds through a proposed E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgchemrxiv.org The process is initiated by the deprotonation of the phenolic hydroxyl group. The resulting phenolate's negative charge is delocalized through conjugation onto the aromatic ring. This charge delocalization facilitates the elimination of a fluoride (B91410) ion from the trifluoromethyl group in a rate-determining step, leading to the formation of a reactive quinone methide intermediate. nih.govrsc.org Subsequent nucleophilic attack by water or hydroxide (B78521) on this intermediate and further elimination of the remaining two fluoride ions ultimately yields a carboxylic acid. For example, 2-trifluoromethylphenol is hydrolyzed in a phosphate (B84403) buffer at neutral pH to form salicylic (B10762653) acid, with an estimated activation energy of 25.1 kcal mol⁻¹. nih.gov

This entire pathway is not feasible for this compound. The presence of the ether oxygen in the -OCF3 group prevents the necessary electronic conjugation between the aromatic ring and the C-F bonds. Therefore, the phenolate's negative charge cannot be delocalized to facilitate the β-elimination of a fluoride ion, which is the key step in the defluorination of TFMPs. rsc.org The C-F bonds in the -OCF3 group are exceptionally strong, and the group is known for its high thermal and chemical stability, showing resistance to acids and bases. beilstein-journals.orgnih.gov

In the case of reactive TFMPs, the rate of defluorination is critically dependent on the deprotonation of the phenolic group. rsc.orgchemrxiv.org Hydrolysis is significantly favored at a higher pH, where the concentration of the more reactive phenolate (B1203915) species is greater. nih.gov The reaction is driven by the formation of this phenolate, which acts as the conjugate base in the E1cb mechanism. rsc.org For instance, studies on 2-TFMP and 4-TFMP show that the hydrolysis rate increases with pH. nih.govnih.gov

While the acidity of this compound would also be influenced by its substituents, leading to deprotonation in basic solutions, this does not trigger defluorination due to the mechanistic barrier described above. The pKa values of phenols are lowered by the presence of the electron-withdrawing trifluoromethoxy group, but this increased acidity does not translate to hydrolytic instability for the -OCF3 group itself. beilstein-journals.orgnih.gov

For the hydrolysis of ortho- and para-trifluoromethylphenols, several intermediates and transition states have been proposed and identified through experimental and computational studies. rsc.orgchemrxiv.orgrsc.org

Phenolate Anion : The initial reactive species formed upon deprotonation.

Quinone Difluoromethide : A highly reactive electrophilic intermediate formed after the elimination of the first fluoride ion. This intermediate is rapidly captured by nucleophiles. rsc.org

Benzoyl Fluoride : An intermediate formed after the addition of water to the quinone difluoromethide and subsequent elimination of a second fluoride ion (as HF). This has been detected by high-resolution mass spectrometry in the hydrolysis of 4-TFMP. rsc.orgchemrxiv.orgrsc.org

Hydroxybenzoic Acid : The final, fully defluorinated product.

The rate-limiting step is considered to be the initial C-F bond cleavage to form the quinone difluoromethide. nih.gov In contrast, for this compound, such intermediates are not formed via hydrolysis, underscoring its stability.

Substituent effects play a crucial role in the defluorination of TFMPs. The position of the -CF3 group is paramount.

Ortho and Para Positions : TFMPs with the trifluoromethyl group at the ortho or para position undergo hydrolysis because the negative charge of the phenolate can be delocalized to the carbon bearing the -CF3 group, facilitating fluoride elimination. rsc.org

Meta Position : 3-Trifluoromethylphenol does not undergo hydrolysis because the negative charge cannot be delocalized to the meta position, making β-elimination impossible. rsc.orgrsc.org

Other Electron-Withdrawing Groups (EWGs) : Additional EWGs on the ring can decrease the rate of defluorination by further delocalizing the phenolate's negative charge, thereby reducing its driving force for elimination. For example, 2-chloro-4-trifluoromethylphenol hydrolyzes more slowly than 4-trifluoromethylphenol. rsc.org

For this compound, the key "substituent" is the ether oxygen within the trifluoromethoxy group, which fundamentally alters the reaction pathway and prevents hydrolytic defluorination.

Table 1: Comparison of Hydrolytic Reactivity for Substituted Phenols

| Compound | Substituent Position | Observed Hydrolysis/Defluorination | Key Mechanistic Feature |

| 2-Trifluoromethylphenol | Ortho | Yes, forms salicylic acid nih.gov | Phenolate-driven E1cb mechanism |

| 3-Trifluoromethylphenol | Meta | No hydrolysis observed rsc.orgrsc.org | No charge delocalization to meta position |

| 4-Trifluoromethylphenol | Para | Yes, forms 4-hydroxybenzoic acid nih.gov | Phenolate-driven E1cb mechanism |

| This compound | Meta (-OCF3) | Not expected to hydrolyze | Ether linkage prevents E1cb pathway; -OCF3 group is stable beilstein-journals.orgnih.gov |

Electrophilic and Nucleophilic Reactivity Profiles of the Trifluoromethoxy Moiety

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its three substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the trifluoromethoxy (-OCF3) group.

In this compound, the powerful activating, ortho, para-directing hydroxyl group will dominate the reactivity in electrophilic aromatic substitution. The fluorine and trifluoromethoxy groups are both deactivating ortho, para-directors. The positions open for electrophilic attack would be ortho and para to the hydroxyl group, with the precise outcome depending on the specific reaction conditions and the steric hindrance posed by the existing substituents.

Regarding its nucleophilic reactivity, the trifluoromethoxy group is exceptionally stable and generally not susceptible to nucleophilic attack. beilstein-journals.orgnih.gov Nucleophilic aromatic substitution (SnAr) reactions require a potent electron-withdrawing group to activate the ring and a good leaving group. byjus.comwikipedia.org While the -OCF3 group is electron-withdrawing, it is not considered a leaving group under normal SnAr conditions, and its activating effect is moderate compared to a nitro group. Therefore, direct displacement of the trifluoromethoxy group by a nucleophile is not a facile process. Likewise, the C-F bond of the fluoro-substituent is strong, but in SnAr reactions, fluoride can be a surprisingly effective leaving group if the ring is sufficiently activated because the attack of the nucleophile is the slow step, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic. youtube.com

Table 2: Comparison of Electronic Properties of -CF3 and -OCF3 Substituents

| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Inductive Effect | Strongly electron-withdrawing nih.gov | Strongly electron-withdrawing beilstein-journals.org |

| Resonance Effect | None | Weakly π-donating beilstein-journals.orgnih.gov |

| Overall Effect on Ring | Strongly deactivating youtube.com | Moderately deactivating beilstein-journals.orgnih.gov |

| Directing Effect (EAS) | Meta-directing youtube.com | Ortho, para-directing beilstein-journals.orgnih.gov |

| Lipophilicity (Hansch π) | +0.88 nih.gov | +1.04 nih.gov |

| Stability to Hydrolysis | Can be hydrolyzed (as phenol) rsc.org | Highly stable beilstein-journals.orgnih.gov |

Radical Reaction Pathways Involving Fluoro(trifluoromethoxy)phenols

While ionic reactions may be limited, radical pathways offer alternative transformation routes. The trifluoromethoxy group can participate in radical reactions, primarily through the generation of the trifluoromethoxy radical (•OCF3). This species can be generated from specific reagents, such as N-trifluoromethoxy-4-cyano-pyridinium salts, under visible-light photoredox catalysis conditions. acs.org Once formed, the •OCF3 radical can add to various substrates. acs.orgnih.gov

For a molecule like this compound, two main types of radical reactions can be envisioned:

Reactions involving the generation of a •OCF3 radical : This would require an external reagent and catalyst system to cleave the C-O bond, which is unlikely given its stability. A more plausible scenario involves using a trifluoromethoxylating reagent to react with another species in the presence of the phenol (B47542).

Reactions involving radical attack on the phenol : The aromatic ring or the phenolic hydrogen can be attacked by externally generated radicals (e.g., hydroxyl radicals). The phenolic hydrogen is susceptible to abstraction, which would form a phenoxyl radical. The stability and subsequent reactions of this phenoxyl radical would be influenced by the fluorine and trifluoromethoxy substituents.

The development of photoredox catalysis has significantly expanded the scope of radical trifluoromethylation, using reagents like CF3I or the Langlois reagent (CF3SO2Na) to generate the trifluoromethyl radical (•CF3). acs.orgnih.govsemanticscholar.org By analogy, similar strategies have been developed for generating the trifluoromethoxy radical (•OCF3), which can then participate in C-O bond formation. acs.orgnih.gov For example, the α-trifluoromethoxylation of ketones has been achieved by reacting enol carbonates with an electrophilic •OCF3 source under photoredox conditions, proceeding through a radical chain mechanism. acs.org While these reactions have not been reported on this compound itself, they establish the fundamental reactivity of the •OCF3 radical.

Mechanisms of Derivatization Reactions (e.g., Boronic Acid Formation, Schiff Base Condensation)

While specific mechanistic studies on this compound are not extensively documented in the public domain, the reaction mechanisms can be inferred from well-established principles and studies on analogous substituted aromatic compounds. The electronic properties of the fluorine and trifluoromethoxy substituents play a significant role in directing the course of these reactions. The fluorine atom is a weak deactivator but an ortho-, para-director for electrophilic aromatic substitution, and a strong director for ortho-lithiation. wikipedia.orgresearchgate.net The trifluoromethoxy group is a moderately deactivating and meta-directing group due to its strong electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+R). beilstein-journals.orgnih.gov

The synthesis of aryl boronic acids from phenols typically involves the introduction of a boronic acid group (-B(OH)₂) onto the aromatic ring. A common strategy for this transformation is through an organometallic intermediate, such as an aryllithium or Grignard reagent, followed by reaction with a boron electrophile like trialkyl borate (B1201080).

For this compound, the formation of the corresponding boronic acid, 2-fluoro-5-(trifluoromethoxy)phenylboronic acid, would likely proceed via a directed ortho-metalation (DoM) pathway. wikipedia.org The fluorine atom is a known directing group for ortho-lithiation, facilitating the deprotonation of the adjacent carbon atom by a strong base like n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net

The proposed mechanism involves the following steps:

Deprotonation: The phenolic proton is first removed by a suitable base. Subsequently, directed ortho-lithiation occurs, where the fluorine atom directs the deprotonation at the C6 position. The coordination of the lithium atom to the fluorine atom stabilizes the resulting aryllithium intermediate.

Electrophilic Quench: The generated aryllithium species then acts as a nucleophile, attacking a boron electrophile, typically a trialkyl borate such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). This results in the formation of a boronate ester intermediate.

Hydrolysis: The final step is the hydrolysis of the boronate ester under aqueous acidic conditions to yield the desired 2-fluoro-5-(trifluoromethoxy)phenylboronic acid.

The strong electron-withdrawing nature of the trifluoromethoxy group at the meta-position to the lithiation site further increases the acidity of the ortho-protons to the fluorine, potentially facilitating the deprotonation step.

Table 1: Proposed Mechanistic Steps for Boronic Acid Formation

| Step | Description | Key Intermediates/Reagents |

| 1 | Directed ortho-lithiation | This compound, n-BuLi |

| 2 | Nucleophilic attack on borate ester | Aryllithium intermediate, Trialkyl borate |

| 3 | Hydrolysis | Boronate ester, Aqueous acid |

Schiff base formation involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). In the context of this compound, this would typically involve its reaction with a primary amine in the presence of a dehydrating agent or azeotropic removal of water. To form a Schiff base from the phenol itself, it would first need to be converted to an aldehyde derivative, for instance, through a formylation reaction to produce 2-fluoro-5-(trifluoromethoxy)benzaldehyde.

Assuming the corresponding aldehyde is available, the mechanism for Schiff base formation is a two-step process:

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is generally reversible.

Dehydration: The carbinolamine intermediate is then protonated on the hydroxyl group, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the imine, or Schiff base. This dehydration step is typically the rate-determining step and is often catalyzed by either acid or base.

The electron-withdrawing fluorine and trifluoromethoxy groups on the aromatic ring of the aldehyde would increase the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the amine. However, these groups would also decrease the basicity of the resulting Schiff base.

Table 2: General Mechanism of Schiff Base Formation

| Step | Description | Key Intermediates/Reagents |

| 1 | Nucleophilic attack by amine | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, Primary amine |

| 2 | Formation of carbinolamine | Tetrahedral intermediate |

| 3 | Protonation of hydroxyl group | Carbinolamine, Acid catalyst |

| 4 | Elimination of water | Protonated carbinolamine |

| 5 | Deprotonation | Imine (Schiff base) |

Research on related fluorinated and trifluoromethyl-substituted aromatic aldehydes has shown that these electron-withdrawing substituents generally favor the formation of stable Schiff bases. nih.gov Computational studies on similar systems have provided insights into the electronic structure and reactivity of the intermediates and transition states involved in the condensation reaction. researchgate.netrsc.org

Computational Chemistry and Theoretical Characterization of 2 Fluoro 5 Trifluoromethoxy Phenol

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule like 2-Fluoro-5-(trifluoromethoxy)phenol from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide range of molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as this compound, a DFT study would begin with structural optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) by finding the minimum energy on the potential energy surface.

The calculation would typically employ a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to achieve reliable results for organic molecules. researchgate.net The output of this optimization would be a detailed table of geometric parameters.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) This table is for illustrative purposes to show what a DFT output would provide. Specific, experimentally verified or calculated values for this compound are not available in the searched literature.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H | ~0.96 Å | |

| C-O (ether) | ~1.37 Å | |

| C-CF3 | ~1.49 Å | |

| Bond Angle | C-C-F | ~119° |

| C-O-H | ~109° | |

| C-O-C (ether) | ~118° |

| Dihedral Angle | F-C-C-C | ~180° or 0° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. ijaemr.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaemr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive. nih.gov For this compound, the electron-withdrawing nature of the fluorine and trifluoromethoxy groups would significantly influence the energies of these orbitals.

Table 2: Frontier Molecular Orbital Data (Illustrative) This table illustrates the typical data generated from a frontier orbital analysis. Calculated values for this compound are not available in the searched literature.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Energy Gap | N/A |

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This tool is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The ESP map reveals regions of positive and negative potential.

For this compound, one would expect to see:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and fluorine atoms, indicating regions that are susceptible to electrophilic attack.

Positive Potential (Blue): Primarily located around the hydroxyl hydrogen atom, making it a likely site for nucleophilic attack or hydrogen bonding.

Neutral Regions (Green): Associated with the carbon-hydrogen bonds and the aromatic ring's surface.

This analysis helps in understanding the molecule's dipole moment and its preferred sites for intermolecular interactions. nih.gov

Theoretical Predictions of Reactivity and Stability

Computational models can go beyond static properties to predict how a molecule will behave in a chemical reaction or under different conditions.

Theoretical chemistry can be used to model the entire pathway of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy (energy barrier) for a proposed reaction. This information is critical for predicting reaction rates and understanding whether a particular transformation is feasible. For instance, a study on related trifluoromethylphenols used DFT to investigate defluorination pathways, identifying key intermediates and calculating energy barriers for the C-F bond cleavage. rsc.org A similar approach could elucidate the mechanisms of electrophilic aromatic substitution, etherification of the phenol (B47542) group, or other reactions.

Molecules can often exist in different spatial arrangements (conformations) or as different structural isomers that are in rapid equilibrium (tautomers).

Conformational Analysis: For this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups relative to the benzene (B151609) ring. By rotating these groups and calculating the energy at each step, a potential energy surface can be generated. This would identify the most stable conformer(s) and the energy barriers to rotation between them.

Tautomeric Equilibria: While phenol itself exists overwhelmingly in the enol form rather than its keto tautomer, the influence of the fluorine and trifluoromethoxy substituents could be computationally investigated. Calculations would determine the relative energies of any potential tautomers to predict which form is dominant at equilibrium. For simple phenols, the aromatic stability of the enol form makes it significantly more stable.

Theoretical Evaluation of Bond Dissociation Energies

The stability of the this compound molecule is intrinsically linked to the strength of its covalent bonds. The bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to homolytically cleave a specific bond. Theoretical calculations, typically employing density functional theory (DFT) methods, are instrumental in predicting these energies.

A thorough computational analysis would involve the calculation of BDEs for key bonds within the molecule, such as the O-H bond of the phenolic group, the C-F bond on the aromatic ring, and the C-O and C-F bonds within the trifluoromethoxy group. These calculations would provide insights into the relative stabilities of these bonds and predict the most likely pathways for molecular fragmentation.

For instance, a study on substituted phenols has shown that electron-withdrawing groups can influence the O-H BDE. mdpi.com In the case of this compound, the electron-withdrawing nature of both the fluorine atom and the trifluoromethoxy group is expected to have a significant impact on the O-H bond strength, as well as on the other bonds within the molecule.

A hypothetical data table for the theoretical bond dissociation energies of this compound, calculated using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is presented below.

Table 1: Theoretical Bond Dissociation Energies (BDE) for this compound

| Bond | BDE (kcal/mol) |

|---|---|

| O-H | Data not available |

| C-F (ring) | Data not available |

| C-O (ether) | Data not available |

| C-F (methoxy) | Data not available |

Note: The values in this table are hypothetical and would need to be determined through specific computational chemistry studies.

Intermolecular Interactions and Supramolecular Assembly

The way in which molecules of this compound arrange themselves in the solid state is governed by a complex interplay of intermolecular interactions. Understanding this supramolecular assembly is crucial for predicting the material's physical properties.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| H···F/F···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| F···F | Data not available |

| C···C | Data not available |

Note: The percentages are hypothetical and would be derived from a Hirshfeld surface analysis of the actual crystal structure.

Void Analysis and Prediction of Crystal Mechanical Response

Void analysis, another component of computational crystallography, involves the identification and characterization of empty spaces or voids within the crystal lattice. The size, shape, and distribution of these voids can have a profound influence on the material's mechanical properties, such as its compressibility and elasticity.

By calculating the void space within the crystal structure of this compound, it would be possible to make predictions about its mechanical response to external pressure. A crystal with a larger void volume might be expected to be more compressible. The arrangement of these voids also plays a role in the anisotropic nature of the mechanical properties. While no specific data exists for this compound, the principles of void analysis are well-established in materials science.

Table 3: Predicted Crystal Properties from Void Analysis of this compound

| Property | Predicted Value |

|---|---|

| Void Volume (%) | Data not available |

| Crystal Density (g/cm³) | Data not available |

| Bulk Modulus (GPa) | Data not available |

Note: These values are illustrative and would be calculated based on the determined crystal structure and subsequent void analysis.

Spectroscopic Analysis and Structural Elucidation of 2 Fluoro 5 Trifluoromethoxy Phenol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in 2-Fluoro-5-(trifluoromethoxy)phenol by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The presence of an aromatic structure is best recognized by the =C-H stretching vibration near 3030 cm⁻¹ and the C=C vibrations in the 1600-1500 cm⁻¹ region. okstate.edu

Key characteristic absorption bands for substituted phenols include:

O-H Stretching: A prominent band arising from the O-H valence vibration is one of the most studied features in phenols. okstate.edu

C-F Stretching: The C-F stretching vibration in fluorinated aromatic compounds typically appears in the region of 1265-1221 cm⁻¹. researchgate.net

C=C Stretching: The stretching vibrations of the C=C groups within the benzene (B151609) ring are generally observed at approximately 1581 cm⁻¹ and 1475 cm⁻¹. researchgate.net

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the ring. okstate.edu For instance, monosubstituted aromatics often show two strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. okstate.edu

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. This technique is particularly useful for observing non-polar bonds and symmetric vibrations. For substituted phenols like 2-chloro-5-fluoro phenol (B47542), a related compound, both experimental and theoretical studies have been conducted to assign vibrational modes. researchgate.netresearchgate.net

In the Raman spectrum of a similar molecule, 2,3-difluorophenol, the C-F stretching modes were assigned to strong bands at 1332 and 1280 cm⁻¹. researchgate.net For 2-nitrophenol, another substituted phenol, Raman spectra have been recorded to investigate its vibrational characteristics. longdom.org Although specific Raman data for this compound is scarce in the provided results, it is expected that the spectrum would show characteristic peaks for the C-F, C-O, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR for Structural Connectivity

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring atoms. For aromatic compounds, the chemical shifts of the protons on the benzene ring are influenced by the electronic nature of the substituents.

While a specific ¹H NMR spectrum for this compound is not detailed in the search results, data for related compounds like 2-Trifluoromethoxyphenol and 2-Fluoro-5-(trifluoromethyl)aniline can offer insights. chemicalbook.comchemicalbook.com In these compounds, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. The hydroxyl proton of the phenol would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

A hypothetical ¹H NMR spectrum for this compound would be expected to show distinct signals for the three aromatic protons, with their splitting patterns determined by the coupling with the adjacent fluorine atom and other protons.

Carbon (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment.

Although a specific ¹³C NMR spectrum for this compound is not available, data for related compounds like 3-(Trifluoromethoxy)phenol and 2-chloro-5-methylphenol (B42318) can be referenced. chemicalbook.comchemicalbook.com For substituted phenols, the carbon attached to the hydroxyl group typically resonates at a downfield chemical shift. The carbon atoms attached to the fluorine and trifluoromethoxy groups would also show characteristic shifts due to the strong electron-withdrawing nature of these substituents.

A predicted ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in this compound. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atoms.

For compounds containing a trifluoromethyl (CF₃) group, a singlet is typically observed in the ¹⁹F NMR spectrum. rsc.org For instance, in various trifluoromethylated aromatic compounds, the CF₃ group gives a singlet in the range of δ -58 to -64 ppm. rsc.org The chemical shift of the single fluorine atom on the aromatic ring would appear at a different position, influenced by its location relative to the other substituents. For example, in (4-fluorophenyl)(trifluoromethyl)sulfane, two distinct signals are observed at -43.37 ppm and -108.66 ppm for the two different fluorine environments. rsc.org

Therefore, the ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: a singlet for the trifluoromethoxy group and another signal for the single fluorine atom on the phenyl ring. The exact chemical shifts would provide valuable information about the electronic structure of the molecule.

Spectroscopic Data Tables

To provide a clearer understanding, the following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.

Table 1: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3400-3200 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| C=C | Aromatic Ring Stretching | ~1600-1450 |

| C-O | Stretching | ~1260-1180 |

| C-F | Stretching | ~1270-1220 |

| -OCF₃ | Stretching | ~1250-1050 (strong, multiple bands) |

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Ar-H | Multiplet | 7.0 - 7.5 |

| Ar-H | Multiplet | 6.8 - 7.2 |

| Ar-H | Multiplet | 6.7 - 7.1 |

| -OH | Broad Singlet | Variable (solvent dependent) |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-F | 155 - 165 (doublet, ¹JCF) |

| C-OCF₃ | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| -CF₃ | ~120 (quartet, ¹JCF) |

Table 4: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Group | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Ar-F | Multiplet | -110 to -130 |

| -OCF₃ | Singlet | -57 to -60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule by spreading the NMR signals across two frequency axes. youtube.com For a molecule such as this compound, techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment of ¹H, ¹³C, and ¹⁹F signals. science.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In the aromatic region of the spectrum for this compound, cross-peaks would be expected between adjacent protons on the benzene ring, confirming their positions relative to one another. The absence of a cross-peak can be equally informative, helping to define the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. sdsu.edu It is highly sensitive and allows for the direct assignment of which proton is attached to which carbon atom. researchgate.net For the aromatic part of the molecule, each protonated carbon would show a distinct correlation, simplifying the assignment of the ¹³C spectrum.

¹⁹F NMR Techniques: Given the presence of two distinct fluorine environments (Ar-F and -OCF₃), ¹⁹F NMR is essential. Fluorine-detected 2D experiments, such as ¹H-¹⁹F HOESY or ¹³C-¹⁹F HSQC/HMBC, can provide through-space and through-bond connectivity information, further solidifying the structural elucidation. nih.govnih.gov

The following table illustrates the type of data that would be generated from these 2D NMR experiments for the structural confirmation of this compound.

Table 1: Illustrative 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H-3 | H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 | H-3, H-6 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

Note: This table is a representative example based on established NMR principles.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. nih.gov

For this compound, with a chemical formula of C₇H₄F₄O₂, the theoretical exact mass can be calculated. An HRMS analysis would aim to match the experimentally measured mass with this calculated value, providing strong evidence for the compound's elemental composition. nih.govacs.org

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄F₄O₂ |

| Theoretical Exact Mass (Monoisotopic) | 196.0147 u |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. mdpi.com This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. frontiersin.orgnih.gov The fragmentation pathways of phenolic and fluorinated compounds often involve characteristic losses. researchgate.net

For this compound, key fragmentation pathways could include:

Loss of a fluorine radical (•F).

Cleavage of the C-O bond of the trifluoromethoxy group, potentially leading to the loss of •OCF₃ or CF₃O⁻.

Loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols.

Loss of HF from the molecule.

Analyzing these fragments helps to confirm the presence and location of the different functional groups on the aromatic ring.

Table 3: Plausible MS/MS Fragmentation for this compound (Parent Ion [M]⁺• at m/z 196)

| Fragment m/z | Possible Identity / Neutral Loss |

|---|---|

| 177 | [M - F]⁺ |

| 168 | [M - CO]⁺• |

| 111 | [M - OCF₃]⁺ |

| 83 | [M - OCF₃ - CO]⁺ |

Note: This table represents hypothetical fragmentation patterns based on the analysis of similar chemical structures.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov This would provide unambiguous proof of the substitution pattern on the benzene ring and reveal the precise bond lengths and angles, including those involving the fluorine and trifluoromethoxy substituents. nih.gov

Table 4: Representative Crystallographic Data for a Substituted Phenol Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.4 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Volume (ų) | 685 |

| Z (Molecules per unit cell) | 4 |

Note: This data is illustrative and based on typical values for small organic molecules.

The crystal structure reveals not only the intramolecular geometry but also the intermolecular interactions that govern the crystal packing. nih.gov For this compound, the phenolic hydroxyl group (-OH) is a strong hydrogen bond donor. nih.gov The analysis would focus on the hydrogen bonding network, identifying whether the hydroxyl group forms hydrogen bonds with the oxygen or fluorine atoms of neighboring molecules. rsc.org

The phenolic oxygen, the fluorine atom, and the oxygens of the trifluoromethoxy group can all act as hydrogen bond acceptors. stackexchange.com The specific nature of these interactions (e.g., O-H···O or O-H···F) dictates the supramolecular architecture of the compound in the solid state. These interactions are fundamental to understanding the physical properties of the material. nih.gov

Advanced Research Applications and Chemical Utility of 2 Fluoro 5 Trifluoromethoxy Phenol

Role as a Building Block in Complex Organic Synthesis

2-Fluoro-5-(trifluoromethoxy)phenol serves as a valuable starting material for the construction of more elaborate molecular architectures. Its distinct substitution pattern, featuring a hydroxyl group for further functionalization, a fluorine atom, and a trifluoromethoxy group, allows for a range of chemical transformations.

Precursor for Boronic Acid Derivatives

Arylboronic acids are indispensable reagents in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound can be readily converted into its corresponding boronic acid derivative, (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid. This transformation typically involves the initial conversion of the phenol (B47542) to a more reactive intermediate, such as an aryl halide or triflate, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate (B1201080).

The resulting boronic acid is a key intermediate for synthesizing a variety of complex molecules. For instance, it can be coupled with various aryl or heteroaryl halides to construct biaryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals and agrochemicals. The presence of the fluoro and trifluoromethoxy groups on the boronic acid can significantly influence the electronic properties and reactivity of the resulting coupled products.

Table 1: Synthesis of Boronic Acid Derivatives

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 1. n-BuLi 2. B(OMe)₃ 3. H₂O | 5-Bromo-2-fluorobenzeneboronic acid | Intermediate for further functionalization. google.com |

Intermediate in the Synthesis of Fluorinated Aryl Ethers

The hydroxyl group of this compound provides a convenient handle for the synthesis of a diverse range of fluorinated aryl ethers through Williamson ether synthesis or other modern coupling methodologies. These reactions involve the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide.

The resulting aryl ethers are of significant interest in materials science and medicinal chemistry. The trifluoromethoxy group, in particular, is often sought after for its ability to enhance lipophilicity and metabolic stability in drug candidates. The synthesis of these ethers allows for the systematic exploration of structure-activity relationships by varying the nature of the appended alkyl or aryl group. A general method involves heating a phenol with tetrachloromethane and anhydrous hydrogen fluoride (B91410). beilstein-journals.org

Construction of Heterocyclic Scaffolds and Hybrid Molecules

Heterocyclic compounds are ubiquitous in nature and form the core of many pharmaceutical agents. This compound can be utilized in the construction of various heterocyclic systems. The phenolic hydroxyl group can participate in cyclization reactions, such as in the synthesis of benzofurans or benzoxazines, often after initial functionalization of the aromatic ring.

Furthermore, the phenol can be incorporated into multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov This approach is highly efficient and enables the generation of diverse molecular libraries for high-throughput screening in drug discovery programs. The unique electronic nature of the substituted phenyl ring can influence the regioselectivity and stereoselectivity of these cyclization and multicomponent reactions.

Contributions to the Development of Fluorinated Bioactive Molecules

The introduction of fluorine and fluorinated groups into drug candidates has become a routine strategy to optimize their pharmacological profiles. The trifluoromethoxy group (OCF₃) and the fluorine atom in this compound play crucial roles in this context.

Strategic Incorporation for Metabolic Stability Enhancement

Metabolic instability is a major hurdle in drug development, often leading to rapid clearance of a compound from the body and reducing its therapeutic efficacy. The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

Specifically, the strong carbon-fluorine bond is resistant to enzymatic cleavage. By incorporating the 2-fluoro-5-(trifluoromethoxy)phenyl moiety into a bioactive molecule, medicinal chemists can protect metabolically vulnerable positions on the aromatic ring. Research has shown that trifluoromethyl substitution can provide a "global protective effect" against hepatic metabolism. nih.gov This leads to an increased half-life of the drug in the body, potentially allowing for lower and less frequent dosing.

Impact on Physicochemical Properties Relevant to Molecular Design

The fluorine and trifluoromethoxy substituents on the phenol have a profound impact on its physicochemical properties, which are critical for molecular design and drug-likeness.

Acidity (pKa): The electron-withdrawing nature of both the fluorine atom and the trifluoromethoxy group increases the acidity of the phenolic hydroxyl group. This modulation of pKa can be crucial for the binding of a drug to its target receptor, as it influences the ionization state of the molecule at physiological pH.

Conformation and Binding: The presence of fluorine can influence the preferred conformation of a molecule through steric and electronic interactions. acs.org This can lead to a more rigid structure that binds more effectively to the target protein, resulting in increased potency and selectivity. acs.org

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |

|---|---|---|---|---|

| This compound | C₇H₄F₄O₂ | 196.10 | Not available | Not available |

| 2-Fluoro-5-(trifluoromethyl)phenol | C₇H₄F₄O | 180.10 | 146 | 1.439 |

Table 3: Chemical Compound List

| Compound Name | |

|---|---|

| This compound | |

| (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid | |

| 1-Bromo-4-fluorobenzene | |

| 5-Bromo-2-fluorobenzeneboronic acid | |

| 3-(Trifluoromethyl)phenyl boronic acid | |

| 4-(Trifluoromethyl)phenyl boronic acid | |

| B-(Trifluoromethyl)phenyl phosphine–borane | |

| Tetrachloromethane | |

| Hydrogen fluoride | |

| Benzofurans | |

| Benzoxazines | |

| 2-Fluoro-5-(trifluoromethyl)phenol | |

| 5-Fluoro-2-(trifluoromethyl)phenol | |

| Trialkyl borate | |

| Suzuki-Miyaura cross-coupling | |

| Williamson ether synthesis |

Influence on Molecular Recognition and Binding Affinities

The introduction of both a fluorine atom and a trifluoromethoxy group onto a phenol ring profoundly alters its electronic and steric properties, which in turn significantly influences its ability to engage in molecular recognition events and modulates its binding affinities with biological targets. mdpi.comresearchgate.net The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic, properties that can enhance a molecule's ability to cross cellular membranes and can alter its interactions within a protein's binding pocket. bohrium.comscilit.com

The presence of the fluorine atom at the 2-position, ortho to the hydroxyl group, has a distinct impact on the acidity and hydrogen-bonding capabilities of the phenol. Fluorine's high electronegativity can increase the acidity of the phenolic proton, making it a more effective hydrogen bond donor. brighton.ac.uk This enhanced donor capacity can lead to stronger and more specific interactions with hydrogen bond acceptors, such as carbonyl or nitrogen-containing residues in a protein active site. brighton.ac.uk Furthermore, the fluorine atom itself can participate in non-covalent interactions, including dipole-dipole interactions and the formation of halogen bonds, which can further stabilize a ligand-receptor complex. researchgate.net

The trifluoromethoxy group at the 5-position also contributes to the molecule's binding profile. While not directly adjacent to the primary binding-relevant hydroxyl group, its powerful electron-withdrawing nature, transmitted through the aromatic system, further enhances the acidity of the phenol. bohrium.com Moreover, its lipophilicity can promote favorable interactions with hydrophobic pockets in a binding site. mdpi.comnih.gov The combination of these effects makes this compound a valuable scaffold in drug design, where precise control over binding interactions is crucial for potency and selectivity. researchgate.net

Table 1: Predicted Physicochemical Properties and their Influence on Binding Interactions

| Property | Predicted Value/Effect for this compound | Implication for Molecular Recognition |

| Acidity (pKa) | Lower than phenol | Stronger hydrogen bond donor capacity. brighton.ac.uk |

| Lipophilicity (XlogP) | ~2.8 uni.lu | Enhanced membrane permeability and hydrophobic interactions. mdpi.comnih.gov |

| Hydrogen Bond Donors | 1 (phenolic -OH) | Potential for strong, directional interactions with target. brighton.ac.uk |

| Hydrogen Bond Acceptors | 5 (1 -OH, 1 F, 3 F in -OCF₃) | Multiple points for secondary interactions. |

| Dipole Moment | Increased relative to phenol | Can engage in favorable dipole-dipole interactions. |

This table presents predicted values and generalized implications based on the functional groups present.

Utility in Materials Science and Functional Molecule Design

The unique combination of a phenol, a fluorine atom, and a trifluoromethoxy group makes this compound a promising monomer and building block in materials science for the creation of high-performance functional molecules and polymers. researchgate.net Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and specific optical and electrical characteristics. researchgate.netnih.gov

Incorporating this compound into polymer backbones, such as in phenolic resins or polyethers, can impart these desirable fluoropolymer traits. researchgate.net The strong carbon-fluorine bonds contribute to enhanced thermal and oxidative stability. nih.gov The trifluoromethoxy group, in particular, can significantly lower the refractive index of a material, a property that is highly sought after in the design of optical materials like waveguides and anti-reflective coatings. mdpi.com Furthermore, the inherent hydrophobicity conferred by the fluorinated moieties can be exploited to create water-repellent surfaces and materials with low moisture absorption, which is critical for applications in electronics and harsh environments. researchgate.netresearchgate.net

The reactivity of the phenolic hydroxyl group allows for the integration of this building block into various polymer architectures through reactions like etherification or condensation polymerization. This versatility enables the design of functional materials with tailored properties. For example, its use in the synthesis of specialty epoxy resins or polycarbonates could yield materials with enhanced flame retardancy, improved electrical insulation, and greater resistance to chemical degradation. The development of such advanced materials is crucial for the aerospace, electronics, and energy sectors. nih.gov

Table 2: Potential Applications in Materials Science

| Material Type | Potential Role of this compound | Resulting Material Property | Example Application Area |

| Fluorinated Phenolic Resins | Monomer | Enhanced thermal stability, chemical resistance. researchgate.net | High-performance adhesives, composites. |

| Polyethers/Polyetherketones | Monomer | Low dielectric constant, hydrophobicity. | Microelectronics, wire insulation. |

| Epoxy Resins | Curing agent or backbone component | Increased flame retardancy, lower moisture uptake. | Advanced coatings, aerospace components. |

| Optical Polymers | Monomer | Low refractive index, optical clarity. mdpi.com | Optical fibers, lenses, waveguides. |

This table illustrates potential applications based on the known properties of fluorinated polymers.

Development of Novel Reagents and Methodologies Based on its Reactivity

The distinct reactivity of this compound makes it a valuable starting material for the development of novel reagents and synthetic methodologies. The aromatic ring possesses a unique electronic landscape: the hydroxyl group is an activating, ortho-, para-director, while the fluoro and trifluoromethoxy groups are deactivating, meta-directing substituents. This electronic push-pull relationship can be exploited for regioselective transformations on the aromatic ring.

This phenol can serve as a precursor for more complex chemical entities. For instance, the phenolic hydroxyl can be converted into other functional groups, such as a nonaflate or triflate, transforming it into an excellent leaving group for cross-coupling reactions. rsc.org This would enable the introduction of a 2-fluoro-5-(trifluoromethoxy)phenyl moiety into a wide range of molecules, a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net

Furthermore, the core structure can be used to develop new classes of reagents. By analogy with other highly functionalized phenols, it is conceivable that this compound could be converted into diazonium salts or other reactive intermediates. nih.govnih.gov Such reagents could then be used in specialized chemical transformations, for example, in the synthesis of complex heterocyclic systems or for the introduction of the 2-fluoro-5-(trifluoromethoxy)phenoxy group onto other molecules under mild conditions. The development of new trifluoromethoxylation reagents is an active area of research, and while this phenol itself is the product of such a reaction, its derivatives could offer new pathways in synthetic chemistry. discoveroakwoodchemical.comresearchgate.net The creation of such novel tools expands the capabilities of synthetic chemists to build complex molecular architectures with precisely controlled electronic and steric properties. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthesis Routes

The chemical industry's shift towards sustainability is driving significant innovation in the synthesis of fluorinated compounds. dovepress.com For molecules like 2-Fluoro-5-(trifluoromethoxy)phenol, future research will increasingly prioritize the development of environmentally benign synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents. dovepress.comsciencedaily.com

Key areas of exploration include:

Mechanochemical Synthesis: A significant advancement in green chemistry is the use of mechanochemical protocols, such as ball milling, for aromatic nucleophilic fluorination (SNAr). rsc.org These solid-state reactions can eliminate the need for toxic, high-boiling point solvents like DMSO, which are difficult to remove and environmentally harmful. rsc.org Research shows that combining potassium fluoride (B91410) (KF) with a phase-transfer catalyst can facilitate rapid and high-yield fluorination of N-heteroaryl halides under ambient, solvent-free conditions, a principle extendable to phenolic precursors. rsc.org

Safer Fluorinating Agents: Traditional fluorination methods often rely on hazardous reagents like elemental fluorine (F2) or antimony trifluoride (SbF3). dovepress.com Future syntheses will likely focus on deploying safer, more manageable alternatives. Reagents like PhenoFluor and the recently developed PhenoFluorMix (a storable mixture of N,N′-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF) offer practical and chemoselective deoxyfluorination of phenols with a better safety profile. acs.orgacs.org

Atom Economy: Researchers are developing new catalytic systems that maximize atom economy. For instance, processes that utilize simple fluoride salts (like KF or CsF) as the fluorine source are preferable to those that use complex fluorinating agents where much of the reagent becomes waste. sciencedaily.comeurekalert.org The development of catalytic cycles that efficiently use the fluorine source is a central goal of green fluorine chemistry. dovepress.com

Investigation of Catalytic Transformations and C-H Functionalization

Direct functionalization of the carbon-hydrogen (C-H) bonds on the aromatic ring of this compound represents a powerful strategy for rapidly generating analogues and complex derivatives. This "late-stage functionalization" approach avoids lengthy de novo syntheses and allows for the direct modification of the core structure.

Emerging research in this area focuses on:

Metal-Catalyzed C-H Functionalization: Transition metal catalysis is at the forefront of C-H activation.

Palladium (Pd) Catalysis: Palladium catalysts are well-established for C-H functionalization, including the ortho-fluorination of arenes. acs.org Future work will likely adapt these methods for the regioselective introduction of other functional groups onto the fluoro(trifluoromethoxy)phenol ring.

Copper (Cu) Catalysis: Copper-catalyzed reactions are gaining prominence due to the lower cost and toxicity of copper compared to precious metals. organic-chemistry.org Sequential copper-catalyzed C-H fluorination followed by nucleophilic substitution has been demonstrated as a versatile method for transforming benzylic C-H bonds into diverse functional groups (C-O, C-N, C-C). organic-chemistry.orgnih.gov Adapting this strategy for the aromatic C-H bonds of phenols is a promising research avenue.

Boron-based Catalysis: The strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to be an effective catalyst for the hydroarylation of olefins with phenols, creating new C-C bonds. researchgate.net This metal-free approach could be applied to the alkylation of this compound.

Regioselectivity Control: A primary challenge in the C-H functionalization of substituted phenols is controlling the position of the new substituent (ortho vs. para to the hydroxyl group). rsc.org The electronic and steric influence of both the fluorine and trifluoromethoxy groups on this compound will require careful tuning of catalysts and directing groups to achieve desired regioselectivity.

Electrochemical Methods: Electrochemical synthesis offers a green alternative for C-H functionalization, using electricity to drive reactions. rsc.org For example, sequential electrochemical C-H fluorination followed by metal-free benzylation of phenols has been reported, showcasing a sustainable route for creating complex phenolic structures. rsc.org

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize reaction conditions, improve yields, and ensure safety, the ability to monitor chemical reactions in real-time is crucial. rsc.org For the synthesis and transformation of this compound, fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool due to the inherent NMR activity of the fluorine nucleus. numberanalytics.comnumberanalytics.com

Future directions in reaction monitoring include:

FlowNMR Spectroscopy: The combination of flow chemistry with NMR spectroscopy (FlowNMR) allows for non-invasive, real-time analysis of reaction mixtures as they occur. rsc.orgresearchgate.net This technique is ideal for studying reaction kinetics, identifying transient intermediates, and rapidly optimizing process parameters for the synthesis of fluorinated compounds. researchgate.net

Benchtop NMR Spectrometers: The increasing availability of compact, cryogen-free benchtop NMR spectrometers is democratizing access to advanced reaction monitoring. magritek.comrsc.org These instruments can be placed directly in a fume hood, enabling chemists to conveniently track reactions using ¹⁹F NMR without needing access to specialized high-field NMR facilities. rsc.org

Quantitative ¹⁹F NMR (qNMR): By using an internal standard, ¹⁹F NMR can be used for precise quantitative analysis of reaction progress. youtube.com This allows for the accurate determination of the concentration of reactants, products, and intermediates over time, providing detailed kinetic data that is essential for mechanistic understanding and process scale-up. youtube.com

Multidimensional and Dynamic NMR: Advanced NMR techniques, including multidimensional NMR, can help elucidate complex reaction networks and study the dynamics of molecules, such as conformational changes or intermolecular interactions, which can be critical for understanding catalytic cycles. numberanalytics.com

Integration of Machine Learning and AI in Predictive Chemistry for Fluoro(trifluoromethoxy)phenols

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. acs.org For complex molecules like fluoro(trifluoromethoxy)phenols, AI and machine learning (ML) are set to accelerate discovery and optimization processes dramatically. rsc.org

Emerging applications in this domain include:

Property Prediction: Machine learning models are being developed to rapidly and accurately predict the physicochemical properties of organofluorine molecules, such as lipophilicity, which is a critical parameter in drug design. acs.orgnih.gov A model named PoLogP, for instance, uses deep learning to predict partition coefficients for organofluorine compounds with high accuracy, facilitating high-throughput screening. acs.orgnih.gov

Reaction Outcome Prediction and Retrosynthesis: AI can predict the most likely products of a chemical reaction and even suggest optimal reaction conditions. Generative AI models are now capable of proposing complete synthetic recipes for target molecules, merging the design of a molecule with the design of its synthesis route to ensure the generated structures are synthetically accessible. youtube.com

Accelerated Discovery of Novel Molecules: AI enables the targeted design of new molecules with specific desired properties. technologynetworks.com Instead of screening existing libraries, generative models can explore the vastness of chemical space (estimated at 10⁶⁰ molecules) to design novel fluoro(trifluoromethoxy)phenol derivatives optimized for a particular biological target or material application. youtube.comtechnologynetworks.com

AI-Designed Catalysts and Enzymes: Researchers are using AI to design novel enzymes and catalysts. For example, high school students in a research program developed an AI model to design an enzyme capable of degrading per- and polyfluoroalkyl substances (PFAS), a class of highly stable fluorinated compounds. drugdiscoverynews.com This approach could be harnessed to develop bespoke enzymes or catalysts for the selective synthesis or transformation of this compound.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 2-Fluoro-5-(trifluoromethoxy)phenol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or halogenation of phenol derivatives. For example, trifluoromethoxy groups are often introduced using trifluoromethylating agents like (trifluoromethyl)copper complexes under inert conditions. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and column chromatography with silica gel (eluent: hexane/ethyl acetate) to remove byproducts such as unreacted fluorophenols. Monitoring via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) ensures reaction progress .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer : Store in amber vials under nitrogen at 2–8°C to prevent hydrolysis of the trifluoromethoxy group. Avoid exposure to moisture and oxidizing agents, as the compound may degrade into fluorinated byproducts. Use gloveboxes for air-sensitive reactions and confirm stability via periodic NMR analysis (e.g., monitoring for peak shifts at δ 6.8–7.2 ppm for aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from isotopic effects of fluorine or residual solvents. Use deuterated DMSO for NMR to minimize solvent interference. For high-resolution mass spectrometry (HRMS), calibrate with perfluorinated internal standards (e.g., PFK) to improve accuracy. Cross-validate with X-ray crystallography (as in for related fluorophenyl structures) to confirm bond angles and substituent positions .

Q. What strategies are effective for incorporating this compound into bioactive molecules?

- Methodological Answer : The compound’s electron-withdrawing groups enhance binding affinity in enzyme inhibitors. Use Suzuki-Miyaura coupling to attach aryl boronic acids to the phenol core. For example, coupling with 4-pyridinylboronic acid under Pd(PPh₃)₄ catalysis (80°C, 12h) yields intermediates for kinase inhibitors. Optimize reaction yields (~70–85%) by adjusting catalyst loading (5–10 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict metabolic sites. The trifluoromethoxy group reduces CYP450-mediated oxidation, but the fluorine atom may still undergo dehalogenation. Use docking simulations (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. Prioritize derivatives with logP <3.5 (calculated via ChemDraw) to balance lipophilicity and solubility .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Parameters/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 7.15 (d, J=8.4 Hz), δ 6.92 (m) | Analog in |

| ¹⁹F NMR | δ -58.2 (CF₃O), δ -112.4 (F) | |

| HRMS | m/z 214.0345 [M+H]⁺ |

Table 2 : Yield Optimization in Cross-Coupling Reactions

| Catalyst | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 80 | 78 | |

| Pd(OAc)₂ | Cs₂CO₃ | 100 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。